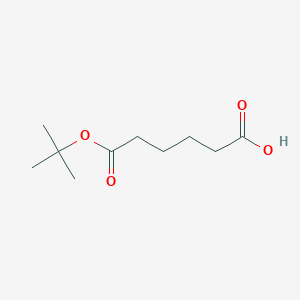

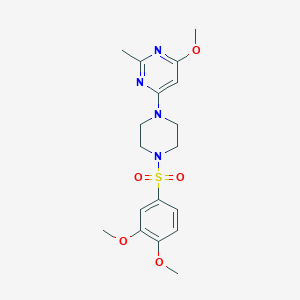

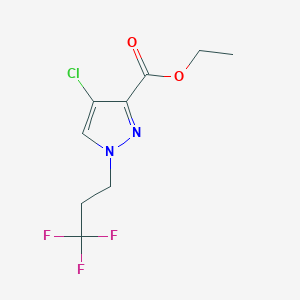

![molecular formula C7H12ClNO2 B2567783 4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride CAS No. 2305253-40-9](/img/structure/B2567783.png)

4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride” is a compound with the CAS Number 2305253-40-9. It is related to the compound “(6S)-5-azaspiro [2.4]heptane-6-carboxylic acid hydrochloride” which has a CAS Number of 2200278-74-4 . The compound is a solid and is stored in a refrigerator .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “(S)-5- (tert-Butoxy carbonyl)-5-azaspiro [2.4]heptane-6-carboxylic Acid” involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . Another method involves a Curtius rearrangement reaction .Molecular Structure Analysis

The InChI Code for “®-5-azaspiro[2.4]heptane-7-carboxylic acid” is 1S/C7H11NO2/c9-6(10)5-3-8-4-7(5)1-2-7/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1 .Chemical Reactions Analysis

The key reaction in the synthesis of “(S)-5- (tert-Butoxy carbonyl)-5-azaspiro [2.4]heptane-6-carboxylic Acid” is a one-pot double allylic alkylation of an imine analogue of glycine . Another method involves a Curtius rearrangement reaction .Physical And Chemical Properties Analysis

The compound “®-5-azaspiro[2.4]heptane-7-carboxylic acid” has a molecular weight of 141.17 . It is an off-white solid .Aplicaciones Científicas De Investigación

Synthesis of Amino Acids and Drug Design

The synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, demonstrates the utility of 4-Azaspiro[2.4]heptane derivatives in constructing sterically constrained amino acids. These compounds are valuable for chemistry, biochemistry, and drug design due to their unique structural properties, which can influence biological activity and drug efficacy (Radchenko, Grygorenko, & Komarov, 2010).

Antibacterial Activity

A specific derivative, featuring a 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl] motif, has shown potent in vitro antibacterial activity against a range of respiratory pathogens. This includes efficacy against both gram-positive and gram-negative bacteria, as well as multidrug-resistant strains. Such findings highlight the potential of 4-Azaspiro[2.4]heptane derivatives in the development of new antibacterial drugs (Odagiri et al., 2013).

Chemical Transformations

Research into the reductive cleavage and subsequent transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates has expanded the chemistry of spiro compounds. Such studies provide new pathways for synthesizing bi- or tricyclic lactams or lactones, which are of interest for further pharmaceutical development (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Lipophilicity Reduction in Drug Design

The evaluation of azaspiro[3.3]heptanes as replacements for traditional heterocycles like morpholines and piperidines in drug design has shown that they can significantly reduce the lipophilicity (logD) of molecules. This property is crucial for improving the pharmacokinetic profiles of drug candidates, making azaspiro[3.3]heptanes a valuable tool in medicinal chemistry (Degorce, Bodnarchuk, & Scott, 2019).

Safety and Hazards

Direcciones Futuras

Spirocyclic amino acids like “4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride” are rare but have great potential in providing a wide variation of spatial disposition of functional groups . They are often used as building blocks of active pharmaceutical compounds . Therefore, future research could focus on exploring the potential of these compounds in drug design and synthesis.

Propiedades

IUPAC Name |

4-azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-6(10)5-1-4-8-7(5)2-3-7;/h5,8H,1-4H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIOTGFGQPBSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(C1C(=O)O)CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

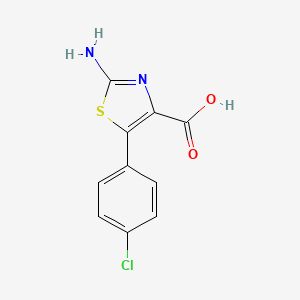

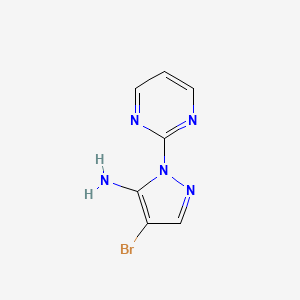

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2567701.png)

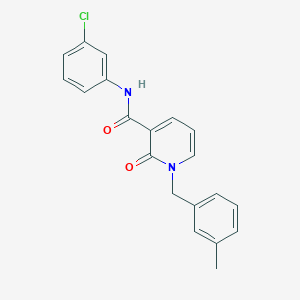

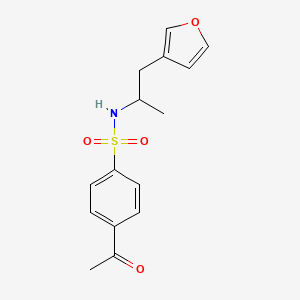

![1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2567706.png)

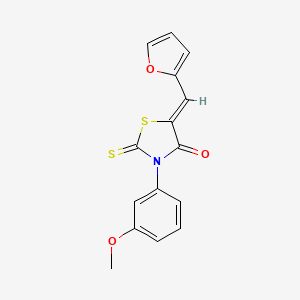

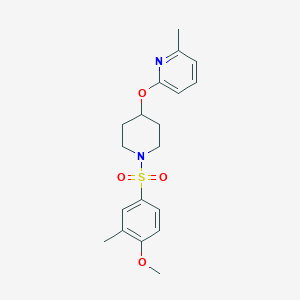

![4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2567712.png)

![4-(4-Methylphenoxy)-N-[(4-methyl-1-prop-2-enoylpiperidin-4-yl)methyl]butanamide](/img/structure/B2567720.png)